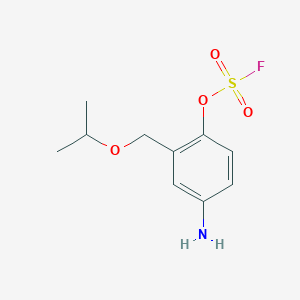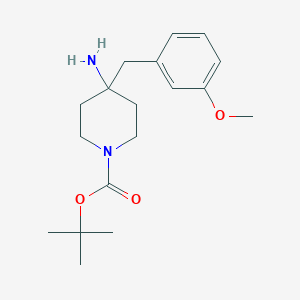
4-Amino-1-fluorosulfonyloxy-2-(propan-2-yloxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Amino-1-fluorosulfonyloxy-2-(propan-2-yloxymethyl)benzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with alternating double bonds . Attached to this benzene ring are an amino group (-NH2), a fluorosulfonyloxy group (-OSO2F), and a propan-2-yloxymethyl group (-CH2OCH(CH3)2) .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group to the benzene ring. The exact process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by the functional groups it contains. For example, the amino group might participate in reactions typical of amines, while the fluorosulfonyloxy group might undergo reactions typical of sulfonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity .Scientific Research Applications
Proton Exchange Membranes for Fuel Cells
Research on fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures has shown promising applications in the development of highly conducting and stable proton exchange membranes for fuel cells. These membranes exhibit reliable chemical, mechanical, thermal, and electrochemical stability, outperforming commercial ion exchange membranes like Nafion 212® in certain aspects (Kim, Park, & Lee, 2020).
Fluorescent Probes and Dyes
Compounds such as 2,5-bis(methylsulfonyl)-1,4-diaminobenzene have been explored for their unique fluorescent properties, offering potential applications as green fluorophores. These compounds show high fluorescence emission, photostability, and are solid-state emissive, water-soluble, and solvent- and pH-independent, making them suitable for imaging applications and displays (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).
Synthesis and Bioactivity of Fluorine Compounds
Fluorine compounds containing isoxazolylamino and phosphonate groups have been synthesized and shown to exhibit moderate anticancer activity. This highlights the potential of fluorinated and sulfonated compounds in pharmaceutical research and drug development (Song, Yang, Hong, Zhang, Jin, & Hu, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-amino-1-fluorosulfonyloxy-2-(propan-2-yloxymethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO4S/c1-7(2)15-6-8-5-9(12)3-4-10(8)16-17(11,13)14/h3-5,7H,6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAIHWZXPLFPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=CC(=C1)N)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2570851.png)
![Methyl 2-(4-(benzylsulfonyl)butanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2570852.png)
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2570853.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2570855.png)

![2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide](/img/structure/B2570859.png)
![N-[6-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methoxy-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2570861.png)

![5-benzyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2570864.png)
![2-imino-N-(4-methylbenzyl)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2570865.png)



